

Technical Support Center: AF555 NHS Ester Conjugates

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Compound of Interest		
Compound Name:	AF555 Nhs	
Cat. No.:	B15555274	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AF555 NHS** ester conjugates. Our goal is to help you improve your signal-to-noise ratio and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AF555 NHS ester and what is it used for?

A1: **AF555 NHS** ester (succinimidyl ester) is a bright, orange-fluorescent amine-reactive dye.[1] It is commonly used to fluorescently label proteins, antibodies, and other molecules containing primary amines (R-NH2) for use in various applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[2][3][4] The NHS ester moiety reacts with primary amines at a pH of 7-9 to form a stable, covalent amide bond.[5]

Q2: How should I store and handle **AF555 NHS** ester?

A2: Upon receipt, **AF555 NHS** ester should be stored at ≤–20°C, desiccated, and protected from light. Once reconstituted in an anhydrous solvent like DMSO or DMF, the solution is sensitive to moisture and should be used immediately or aliquoted and stored at -20°C or -80°C for short periods. It is crucial to allow the vial to warm to room temperature before opening to prevent condensation. Protein conjugates, on the other hand, should generally be stored at 4°C, protected from light, with a preservative like sodium azide. For long-term storage, it is recommended to aliquot and freeze at ≤–20°C.



Q3: What is the optimal pH for the conjugation reaction?

A3: The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically between 8.0 and 9.0. A common buffer used is 0.1 M sodium bicarbonate at pH 8.3. At this pH, the primary amino groups are sufficiently deprotonated and reactive.

Q4: How do I determine the success of my conjugation reaction?

A4: The success of a conjugation reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This is determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for AF555).

Troubleshooting Guide

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Problem	Potential Cause	Recommended Solution
Low Signal or No Signal	Low Degree of Labeling (DOL): Insufficient dye conjugated to the protein.	- Optimize dye-to-protein molar ratio: Experiment with different ratios (e.g., 5:1, 10:1, 15:1) Verify buffer pH: Ensure the reaction buffer is between pH 8.0 and 9.0 Check for interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or ammonium salts will compete with the protein for the dye. Dialyze the protein against an amine-free buffer like PBS before labeling Increase protein concentration: A higher protein concentration (ideally >2 mg/mL) can improve labeling efficiency.
Inactive Dye: The AF555 NHS ester has hydrolyzed due to moisture.	- Use fresh, anhydrous DMSO or DMF to reconstitute the dye immediately before use Store the dye properly: Keep the lyophilized dye desiccated at -20°C and protect from light. Allow the vial to warm to room temperature before opening.	
Suboptimal Incubation Conditions: Reaction time or temperature may not be ideal.	- Incubate for 1-2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C overnight.	
High Background Noise	Excess Unbound Dye: Free dye in the conjugate solution	- Purify the conjugate thoroughly: Use a gel filtration column (e.g., Sephadex G-25)

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	can bind non-specifically to cells or tissues.	or extensive dialysis to remove all unbound dye.
Over-labeled Protein: A very high DOL can sometimes lead to non-specific binding or aggregation of the conjugate.	- Reduce the dye-to-protein molar ratio in the conjugation reaction Determine the optimal DOL experimentally. For antibodies, a DOL between 2 and 10 is often ideal.	
Non-specific Antibody Binding: The antibody itself may be binding non-specifically.	- Increase blocking: Use an appropriate blocking buffer (e.g., 5% BSA or serum from the secondary antibody host species) and increase the incubation time Use crossadsorbed secondary antibodies if performing multiplexed experiments.	
Photobleaching (Signal Fades Quickly)	Inherent Photostability of the Dye: While AF555 is generally photostable, intense or prolonged exposure to excitation light will cause photobleaching.	- Use an antifade mounting medium for microscopy samples Minimize exposure to light: Keep samples in the dark as much as possible and use the lowest laser power necessary for imaging Acquire images efficiently: Use optimal imaging settings to reduce exposure time.

Quantitative Data Summary



Parameter	Value	Reference
Excitation Maximum (Ex)	~555 nm	
Emission Maximum (Em)	~565 nm	
Molar Extinction Coefficient (at 555 nm)	~150,000 cm ⁻¹ M ⁻¹	_
Typical Degree of Labeling (DOL) for IgG	4 - 7 moles of dye per mole of antibody	_
Recommended pH for Conjugation	8.0 - 9.0	_
Recommended Protein Concentration for Labeling	≥ 2 mg/mL	-

Experimental Protocols

Protocol 1: AF555 NHS Ester Conjugation to an Antibody

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody.

Materials:

- 1 mg of purified antibody in an amine-free buffer (e.g., PBS)
- AF555 NHS Ester
- Anhydrous DMSO
- 1 M Sodium Bicarbonate (pH 8.5-9.5)
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:



• Prepare the Antibody Solution:

- Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.
- If the buffer contains amines (e.g., Tris), dialyze the antibody against PBS.
- Add 1/10th the volume of 1 M sodium bicarbonate to the antibody solution to adjust the pH to ~8.3.

Prepare the Dye Stock Solution:

- Allow the vial of AF555 NHS ester to warm to room temperature before opening.
- \circ Immediately before use, dissolve 1 mg of **AF555 NHS** ester in 100 μ L of anhydrous DMSO to create a 10 mg/mL stock solution.

Conjugation Reaction:

- Calculate the volume of the dye stock solution needed for the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).
- Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring.
- Incubate the reaction for 1 hour at room temperature, protected from light.

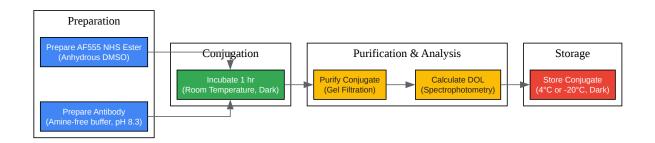
Purification of the Conjugate:

- Prepare a gel filtration column according to the manufacturer's instructions.
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the free dye.
- Collect the fractions containing the labeled antibody.
- Determine the Degree of Labeling (DOL):



- Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).
- Calculate the protein concentration and the DOL using the following formulas:
 - Protein Concentration (M) = [A280 (A555 x 0.08)] / ε_protein
 - DOL = A555 / (ε_dye x Protein Concentration (M))
 - Where:
 - ε protein for IgG is ~203,000 M⁻¹cm⁻¹
 - ε dye for AF555 is ~150,000 M⁻¹cm⁻¹
 - 0.08 is a correction factor for the dye's absorbance at 280 nm.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the downstream application) and store in aliquots at -20°C.

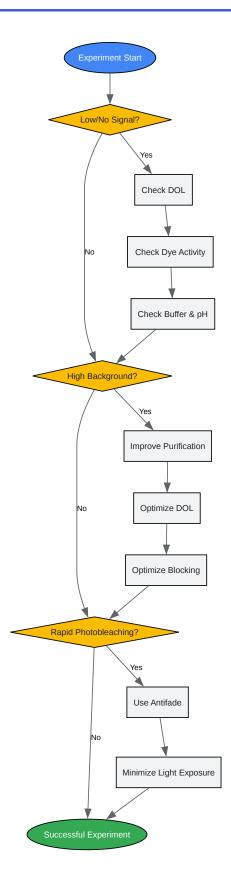
Visualizations



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Caption: Experimental workflow for antibody conjugation with AF555 NHS ester.





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Caption: Logical troubleshooting workflow for AF555 conjugate experiments.



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